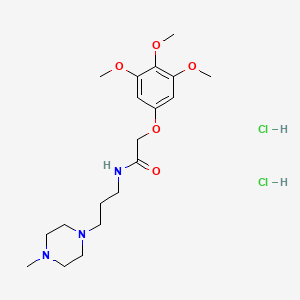![molecular formula C23H42ClN3O8S2 B13768518 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) CAS No. 68123-35-3](/img/structure/B13768518.png)
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) is a complex organic compound with the molecular formula C19H32ClN3.2C2H5O4S. This compound is known for its unique structure, which includes a benzimidazolium core substituted with various functional groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The core is then subjected to various substitution reactions to introduce the chloro, ethyl, and methyl groups. This can be achieved using reagents such as alkyl halides and chlorinating agents.
Sulfonation: Finally, the compound is treated with ethyl sulfate to form the bis(ethyl sulfate) salt.
Analyse Chemischer Reaktionen
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ammonio groups, using nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including ring-opening redox amidation and Knoevenagel condensation.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown that benzimidazole derivatives can act as inhibitors of certain enzymes, making them useful in the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It can also inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1,3-Dimethyl-1H-benzimidazolium iodide: This compound has a similar benzimidazolium core but different substituents, leading to different chemical properties and applications.
5-Chloro-2-methyl-1H-benzimidazole: This compound lacks the triethylammonio and bis(ethyl sulfate) groups, making it less versatile in certain applications.
Eigenschaften
CAS-Nummer |
68123-35-3 |
|---|---|
Molekularformel |
C23H42ClN3O8S2 |
Molekulargewicht |
588.2 g/mol |
IUPAC-Name |
3-(5-chloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propyl-triethylazanium;ethyl sulfate |
InChI |
InChI=1S/C19H32ClN3.2C2H6O4S/c1-6-21-16(5)22(18-12-11-17(20)15-19(18)21)13-10-14-23(7-2,8-3)9-4;2*1-2-6-7(3,4)5/h11-12,15H,6-10,13-14H2,1-5H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
QGOPIECIVBFRSD-UHFFFAOYSA-L |
Kanonische SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)Cl)CCC[N+](CC)(CC)CC)C.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
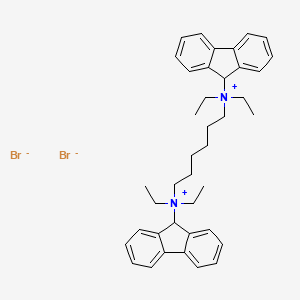
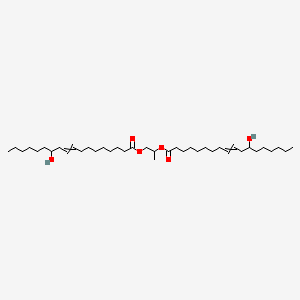
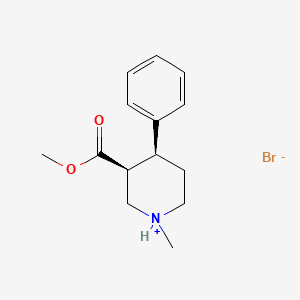
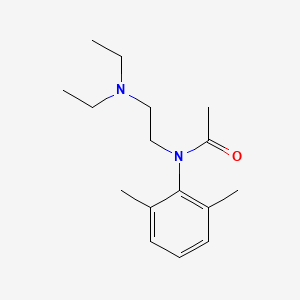

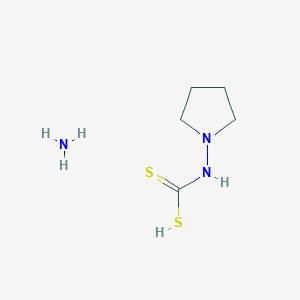
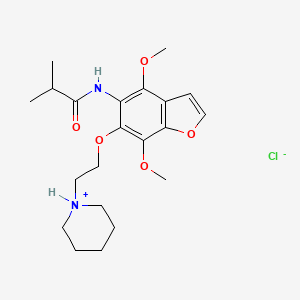
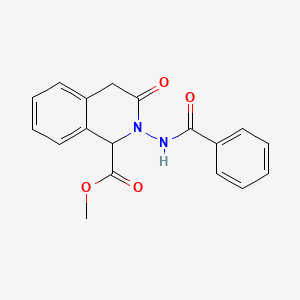
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

